molecular formula C20H20N2O2 B4534153 3-[({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)methyl]phenol

3-[({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)methyl]phenol

Cat. No. B4534153
M. Wt: 320.4 g/mol
InChI Key: LSFUQMQXFICXJT-UHFFFAOYSA-N
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Description

The chemical "3-[({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)methyl]phenol" represents a class of compounds that have gained attention for their unique chemical structure and potential applications in various fields. While this specific compound's detailed applications are beyond the scope due to restrictions on discussing drug use and dosage, this analysis focuses on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions, often starting with base components undergoing condensation, reduction, and sometimes catalytic processes to achieve the desired product. For instance, the synthesis of bis{2,6-bis[(2-hydroxy-5-methylphenyl)iminomethyl]pyridine} demonstrates a Schiff base condensation process, a common step in synthesizing similar compounds (Kose & McKee, 2011).

Molecular Structure Analysis

Molecular structure analysis of compounds within this class often involves spectroscopic methods (FTIR, UV-Vis, NMR) and sometimes X-ray crystallography to detail the arrangement of atoms and the molecular geometry. The molecular structure is crucial in determining the compound's chemical behavior and interaction with other molecules. Studies like those by Ulaş (2021) provide insights into the electronic and structural properties through density functional theory (DFT) and various spectroscopic analyses.

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including hydrogen bonding, π–π interactions, and more, leading to unique properties. For example, compounds with similar structures exhibit specific reactivity patterns, such as the ability to form dimers through hydrogen bonding or interact with metals to form complexes, as demonstrated in the synthesis and characterization of oligomer and monomer/oligomer–metal complexes (Kaya, Emdi, & Saçak, 2009).

properties

IUPAC Name

3-[[[2-(2-methylphenoxy)pyridin-3-yl]methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15-6-2-3-10-19(15)24-20-17(8-5-11-22-20)14-21-13-16-7-4-9-18(23)12-16/h2-12,21,23H,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFUQMQXFICXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=CC=N2)CNCC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)methyl]phenol
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3-[({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)methyl]phenol
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3-[({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)methyl]phenol
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3-[({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)methyl]phenol
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3-[({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)methyl]phenol
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3-[({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)methyl]phenol

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